Isoangustone A
Overview
Description
Isoangustone A is a naturally occurring flavonoid compound found in the root of the licorice plant (Glycyrrhiza species). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
The primary molecular targets of IAA are phosphoinositide 3-kinase (PI3K) , MKK4 , and MKK7 . These targets play a crucial role in cell proliferation and survival .
Mode of Action
IAA interacts with its targets in an ATP-competitive manner, strongly inhibiting their kinase activities . This interaction leads to the suppression of the phosphorylation of Akt, GSK-3β, and JNK1/2 . Additionally, IAA significantly blocks cell-cycle progression at the G1-phase and inhibits the expression of G1-phase regulatory proteins, including cyclins D1 and E .
Biochemical Pathways
The inhibition of PI3K, MKK4, and MKK7 by IAA affects the PI3K/Akt and the MKK4/MKK7/JNKs pathways . These pathways are involved in cell proliferation and survival. The suppression of these pathways leads to the blockage of cell-cycle progression and the inhibition of cell proliferation .
Result of Action
The result of Isoangustone A’s action is the suppression of cell proliferation. In a xenograft mouse model, IAA significantly decreased tumor growth, volume, and weight of SK-MEL-28 xenografts . This suggests that this compound could potentially be developed as a new chemotherapeutic agent .
Action Environment
It’s important to note that the extraction and purification of this compound from natural sources like licorice root could be influenced by environmental factors
Biochemical Analysis
Biochemical Properties
Isoangustone A interacts with several key enzymes and proteins in biochemical reactions. It has been found to inhibit the phosphorylation of Akt, GSK-3β, and JNK1/2 . This compound also binds to phosphoinositide 3-kinase (PI3K), MKK4, and MKK7, strongly inhibiting their kinase activities in an ATP-competitive manner .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly blocks cell-cycle progression at the G1-phase and inhibits the expression of G1-phase regulatory proteins, including cyclins D1 and E in the SK-MEL-28 human melanoma cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to PI3K, MKK4, and MKK7, inhibiting their kinase activities . This leads to a decrease in the phosphorylation of Akt, GSK-3β, and JNK1/2, thereby suppressing cell proliferation .
Temporal Effects in Laboratory Settings
It has been shown to significantly decrease tumor growth, volume, and weight of SK-MEL-28 xenografts in a xenograft mouse model .
Metabolic Pathways
Its ability to bind to and inhibit the activity of PI3K, MKK4, and MKK7 suggests that it may play a role in the PI3K/Akt signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoangustone A can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of microbial glycosylation, where natural flavonoids are transformed into glycosylated derivatives using microbial cultures . This method is advantageous due to its regioselectivity and environmental friendliness.
Industrial Production Methods: Industrial production of this compound typically involves extraction from licorice root using solvent extraction techniques. The extracted compound is then purified through processes such as chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Isoangustone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as glycosylated and sulfated forms .
Scientific Research Applications
Chemistry: Isoangustone A is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Isoangustone A is unique among flavonoids due to its specific molecular targets and potent biological activities. Similar compounds include:
Glycyrrhizin: Another major component of licorice root, known for its anti-inflammatory and antiviral properties.
Liquiritigenin: A flavonoid with estrogenic activity, also found in licorice root.
Licochalcone A: Known for its antimicrobial and anticancer properties.
This compound stands out due to its strong anticancer activity and specific inhibition of key molecular targets involved in cancer cell proliferation .
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGNISMYMFVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317327 | |
Record name | Isoangustone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoangustone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129280-34-8 | |
Record name | Isoangustone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129280-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoangustone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoangustone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOANGUSTONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NM254N9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoangustone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191 - 193 °C | |
Record name | Isoangustone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isoangustone A exhibits its effects through multiple mechanisms:
- Inhibition of PI3K/Akt/GSK-3β and JNK1/2 pathways: [] this compound binds to and inhibits the kinase activities of phosphoinositide 3-kinase (PI3K), MKK4, and MKK7, leading to the suppression of downstream signaling cascades involving Akt, GSK-3β, and JNK1/2. These pathways are often dysregulated in cancer cells, contributing to uncontrolled proliferation and survival.
- Induction of apoptosis: [, ] this compound triggers apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins like Fas, TRAIL, and cleaved caspases. It also disrupts mitochondrial membrane potential, leading to cytochrome c release and activation of the intrinsic apoptotic pathway.
- Cell cycle arrest: [, ] this compound induces G1 phase cell cycle arrest by decreasing the levels of cyclin-dependent kinases (CDKs) 2 and 4, as well as cyclins A and D1. This prevents the cell cycle from progressing into the DNA synthesis phase, thereby inhibiting proliferation.
- Inhibition of TGF-β/Smad signaling: [, ] This pathway plays a crucial role in fibrosis. This compound disrupts this signaling cascade, thereby reducing the production of extracellular matrix components like collagen and connective tissue growth factor (CTGF).
- Suppression of NF-κB signaling: [, ] this compound inhibits NF-κB activation, reducing the expression of pro-inflammatory molecules like ICAM-1, MCP-1, COX-2, and iNOS. This contributes to its anti-inflammatory effects.
- Induction of autophagy: [] In some cancer cells, this compound induces autophagy, a process of cellular self-degradation. This might contribute to its anti-cancer effects through autophagic cell death.
ANone:
- Molecular Formula: C21H22O4 []
- Molecular Weight: 338.4 g/mol []
- Spectroscopic data: Structural elucidation has been achieved through spectroscopic methods, including 1H-NMR and 13C-NMR. [, , ]
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to determine its suitability for different applications.
ANone: Based on the provided research, this compound is not reported to possess catalytic properties. Its primary mechanisms of action involve modulating cellular signaling pathways and inducing biological responses.
ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable. QSAR models, for instance, could help explore the relationship between this compound's structure and its diverse biological activities, potentially guiding the development of more potent and selective derivatives.
A: The presence of a γ,γ-dimethylchromene ring appears to be important for the aldose reductase inhibitory activity of this compound and similar isoprenoid-type flavonoids. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance its potency, selectivity, and pharmacological properties.
ANone: Information regarding the stability of this compound under various conditions (e.g., temperature, pH, light) and suitable formulation strategies to improve its stability, solubility, or bioavailability is limited in the provided research and requires further investigation.
ANone: The provided research primarily focuses on the in vitro activities of this compound. Further investigations are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile, and in vivo activity, efficacy, and duration of action.
A: In vitro: this compound has demonstrated promising anticancer activities in various cell lines, including prostate cancer [, , ], melanoma [], and colorectal cancer cells [, ]. It inhibits cell proliferation, induces apoptosis and/or autophagy, and reduces cell migration. Additionally, it exhibits anti-fibrotic [, ] and anti-inflammatory effects [, , ] in cell-based models.
ANone: Research regarding resistance mechanisms to this compound and its potential cross-resistance with other compounds is currently limited. This area requires further investigation, especially if the compound progresses to clinical trials.
ANone: While this compound appears to be well-tolerated in preclinical studies, more comprehensive toxicology studies are needed to determine its safety profile, potential adverse effects, and long-term consequences of exposure.
A: The research on this compound is relatively recent, with most studies conducted in the past two decades. Initial studies focused on its isolation and structural characterization from licorice. [] Subsequent research revealed its diverse pharmacological activities, including anti-cancer [, , , , , ], anti-inflammatory [, , ], anti-fibrotic [, ], and antioxidant properties [, , ]. Further research is needed to explore its therapeutic potential and translate these findings into clinical applications.
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